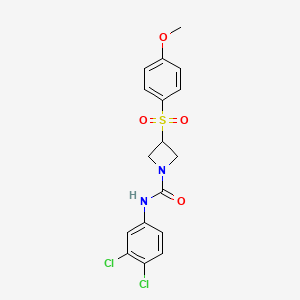

![molecular formula C17H18N4O2 B2940286 N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097868-68-1](/img/structure/B2940286.png)

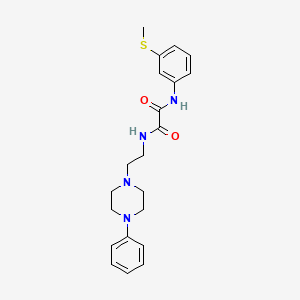

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

Synthesis and Characterization of Heterocyclic Derivatives

Research on the synthesis and characterization of heterocyclic derivatives related to N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine has shown promising developments. For instance, studies have demonstrated the synthesis of various pyrazole and pyrimidine derivatives through different synthetic pathways, showcasing their potential in scientific research applications. These compounds have been characterized using a range of techniques such as FT-IR, UV-visible spectroscopy, proton NMR, and X-ray crystallography, providing detailed insights into their structural and chemical properties (Titi et al., 2020).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of synthesized heterocyclic compounds have been a significant focus of research. Various studies have explored the biological activities of these compounds against different cancer cell lines and microbes, revealing their potential as pharmacophore sites for developing new therapeutic agents. For example, pyrimidine-linked pyrazole heterocyclics have been evaluated for their insecticidal and antibacterial potential, indicating their effectiveness in biological applications (Deohate & Palaspagar, 2020).

Novel Synthetic Approaches

Innovative synthetic approaches have been employed to create a variety of heterocyclic compounds, including those with pyrimidinone, pyrazolo, and naphthyridine skeletons. Microwave irradiation, for instance, has been utilized to accelerate the synthesis process, offering a more efficient and safer alternative for small-scale fast synthesis suitable for biomedical screening. This method highlights the advancements in synthetic chemistry aimed at producing compounds with potential biological and pharmacological applications (Han et al., 2009).

Antidepressant and Nootropic Agents

The exploration of heterocyclic compounds as potential antidepressant and nootropic agents has also been a subject of interest. Specific compounds have shown promising results in preclinical models for their antidepressant activity and cognitive-enhancing effects, suggesting their potential in treating CNS disorders. This research direction underscores the therapeutic possibilities of heterocyclic derivatives in addressing mental health conditions (Thomas et al., 2016).

作用機序

Target of Action

Similar compounds have been known to target the h+/k±atpase enzyme .

Mode of Action

The compound likely interacts with its target through hydrogen and ionic bonds . This interaction inhibits the conformational change of the H+/K±ATPase enzyme, preventing it from completing the hydrogen-potassium exchange . This results in an acid-suppressing effect .

Biochemical Pathways

The compound’s action on the H+/K±ATPase enzyme affects the hydrogen-potassium exchange process, a critical component of the gastric acid secretion pathway . By inhibiting this process, the compound reduces the production of gastric acid .

Result of Action

The primary result of the compound’s action is the suppression of gastric acid production . This can help in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD), where reducing stomach acidity is beneficial.

特性

IUPAC Name |

3,4-dihydro-2H-chromen-2-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c22-17(15-6-5-12-3-1-2-4-14(12)23-15)21-9-13(10-21)20-16-7-8-18-11-19-16/h1-4,7-8,11,13,15H,5-6,9-10H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQWRTYDZQTQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)NC4=NC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2940205.png)

![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate](/img/structure/B2940211.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2940219.png)

![2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2940221.png)